DNA Gyrase Inhibition Potency: Spiroquinolone Derivative 1 vs. Ofloxacin and Ciprofloxacin
In a cell-free DNA gyrase supercoiling assay, the spirocyclopropylquinolone scaffold (on which spiroquinolone derivative 1 is based) inhibited Escherichia coli DNA gyrase with potency comparable to ofloxacin but approximately 2- to 4-fold lower than ciprofloxacin [1]. This class-level evidence, while not measured on the exact derivative 1, delineates the scaffold's enzymatic inhibition band. Separately, bioactivity mapping for spiroquinolone derivative 1 indicates protein-target engagement with an activity value ≤0.1 μM against an undisclosed bacterial target [2].
| Evidence Dimension | DNA gyrase inhibition (IC₅₀ or relative potency) |
|---|---|
| Target Compound Data | Spirocyclopropylquinolone core: potency comparable to ofloxacin; spiroquinolone derivative 1: bioactivity ≤0.1 μM against bacterial protein target |
| Comparator Or Baseline | Ofloxacin (equipotent); ciprofloxacin (2–4× more potent) |
| Quantified Difference | Scaffold: ~1× vs. ofloxacin; 0.25–0.5× vs. ciprofloxacin. Derivative 1: ≤0.1 μM target engagement. |
| Conditions | E. coli DNA gyrase supercoiling assay (cell-free) for scaffold; protein bioactivity assay for derivative 1 |
Why This Matters
Establishes that spiroquinolone derivative 1 occupies a distinct zone in the potency-resistance spectrum: sufficient enzymatic inhibition for antibacterial effect, but with a structural scaffold that may evade established fluoroquinolone resistance mechanisms, justifying its selection over ofloxacin or ciprofloxacin for resistance-breaking discovery programmes.
- [1] Wentland, M.P.; Perni, R.B.; Dorff, P.H.; Rake, J.B. Synthesis and bacterial DNA gyrase inhibitory properties of a spirocyclopropylquinolone derivative. J. Med. Chem. 1988, 31, 1694–1697. View Source
- [2] MolBiC Database. Bioactivity map for CP0077341. IDRBLab. Available at: https://molbic.idrblab.net/data/compound/details/CP0077341 (Accessed 2026-05-10). View Source
